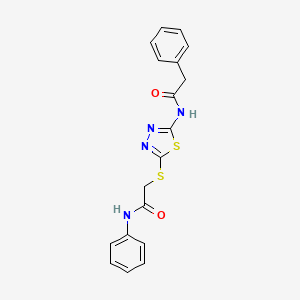

![molecular formula C16H26Cl2N2 B2532373 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride CAS No. 1198286-24-6](/img/structure/B2532373.png)

9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride is a chemical compound with the CAS Number: 1198286-24-6 and Linear Formula: C16H26Cl2N2 . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .

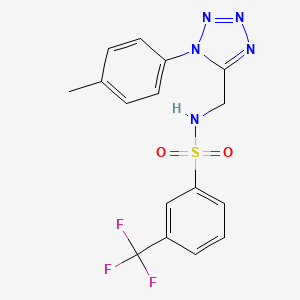

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C16H24N2.2ClH/c1-2-5-15(6-3-1)13-18-11-8-16(9-12-18)7-4-10-17-14-16;;/h1-3,5-6,17H,4,7-14H2;2*1H . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 317.3 . It is a solid substance that is stored under an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Synthesis and Modification

Aminomethylation and Derivative Formation : 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane dihydrochloride undergoes aminomethylation, reacting with primary aliphatic amines and formaldehyde to form substituted diazaspiro piperidine derivatives. This process is significant in the synthesis of complex heterocyclic compounds (Khrustaleva et al., 2017).

Microwave-Assisted Solid-Phase Synthesis : This compound is central to the microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles. The process involves annulation of primary amines with resin-bound bismesylates, facilitated by α-methyl benzyl carbamate resin linker, allowing cleavage of heterocycles under mildly acidic conditions without N-alkylation byproducts (Macleod et al., 2006).

Spirocyclization of Pyridine Substrates : The compound aids in the construction of diazaspiro[5.5]undecane derivatives through spirocyclization of 4-substituted pyridines, highlighting its role in the facile synthesis of spiro-heterocyclic structures (Parameswarappa & Pigge, 2011).

Catalyst-Free Synthesis of Nitrogen-Containing Spiro Heterocycles : A catalyst-free method synthesizes nitrogen-containing diazaspiro[5.5]undecane derivatives through a double Michael addition reaction. The reaction’s efficiency is highlighted by high yields and short reaction times, offering a streamlined approach to synthesizing these heterocycles (Aggarwal et al., 2014).

Biological and Chemical Applications

Bioactivity and Synthesis for Treatment Purposes : Diazaspiro[5.5]undecane-containing compounds exhibit bioactivity relevant to the treatment of obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders. This highlights their therapeutic potential and versatility in addressing various health conditions (Blanco‐Ania et al., 2017).

CCR8 Antagonists for Respiratory Diseases : Specific diazaspiro[5.5]undecane derivatives act as CCR8 antagonists, useful in treating chemokine-mediated diseases, notably respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

GABAAR Antagonists with Immunomodulatory Effect : Certain 3,9-diazaspiro[5.5]undecane-based compounds serve as potent competitive GABAAR antagonists with low cellular membrane permeability, suggesting their utility in peripheral GABAAR inhibition and potential as immunomodulatory agents (Bavo et al., 2021).

Safety and Hazards

The safety information for 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

9-benzyl-2,9-diazaspiro[5.5]undecane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2.2ClH/c1-2-5-15(6-3-1)13-18-11-8-16(9-12-18)7-4-10-17-14-16;;/h1-3,5-6,17H,4,7-14H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJSNBAOPRYLDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(CC2)CC3=CC=CC=C3)CNC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]urea](/img/structure/B2532291.png)

![N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2532294.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-diethoxyphenyl)acrylonitrile](/img/structure/B2532295.png)

![5-(4-Fluorophenyl)-2-methyl-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2532306.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2532310.png)